Methyl 4-(1H-tetrazol-5-yl)benzoate
Overview
Description
Methyl 4-(1H-tetrazol-5-yl)benzoate is an organic compound with the molecular formula C9H8N4O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a tetrazole moiety at the para position.
Mechanism of Action
Target of Action
Methyl 4-(1H-tetrazol-5-yl)benzoate, also known as methyl 4-(2H-tetrazol-5-yl)benzoate, is an organic compound It’s known to be used in the synthesis of dyes and photosensitive materials .
Mode of Action
It’s known that it has good uv absorption properties , which may play a role in its interaction with its targets.
Biochemical Pathways
Given its use in the synthesis of dyes and photosensitive materials , it may be involved in pathways related to light absorption and emission.
Pharmacokinetics
It’s known that the compound is a solid, appearing as a white or light yellow crystal . It has a high thermal stability and chemical stability . It’s insoluble in water at room temperature but soluble in some organic solvents like ethanol and acetone .
Result of Action
Its uv absorption properties suggest that it may have effects related to light absorption and emission .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by the presence of certain solvents . Its stability suggests that it can withstand a range of temperatures . .
Biochemical Analysis
Biochemical Properties
Methyl 4-(1H-tetrazol-5-yl)benzoate may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(1H-tetrazol-5-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of ammonium chloride in dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then acidified to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized tetrazole derivatives.
Reduction: Methyl 4-(1H-tetrazol-5-yl)benzyl alcohol.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4-(1H-tetrazol-5-yl)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
4-(5-Methyl-1H-tetrazol-1-yl)aniline: Contains a tetrazole ring substituted with a methyl group and an aniline moiety.
2-(5-(4-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid: Features a tetrazole ring with a chlorophenoxy methyl group and an acetic acid moiety.
Uniqueness: Methyl 4-(1H-tetrazol-5-yl)benzoate is unique due to its ester functionality, which can be hydrolyzed to yield the corresponding acid or alcohol. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 4-(2H-tetrazol-5-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-6(3-5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWLHIPINYCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634847 | |
Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82544-82-9 | |
Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(2H-1,2,3,4-tetrazol-5-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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